2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation reaction between 3,5-difluoroaniline and 6-ethoxy-2-hydroxybenzaldehyde . The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-ethoxyphenol is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The phenolic group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol
- 2-{(E)-[(3,5-dibromophenyl)imino]methyl}-6-ethoxyphenol
- 2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol
Uniqueness
2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-ethoxyphenol is unique due to the presence of fluorine atoms on the phenyl ring, which can significantly alter its electronic properties and reactivity compared to its analogs with different substituents. This makes it particularly valuable in research applications where specific electronic effects are desired .
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-7-11(16)6-12(17)8-13/h3-9,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYLPWXXZSAHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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